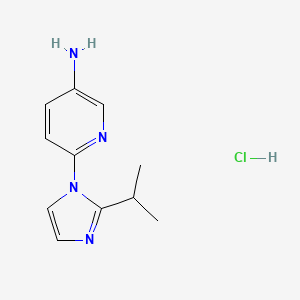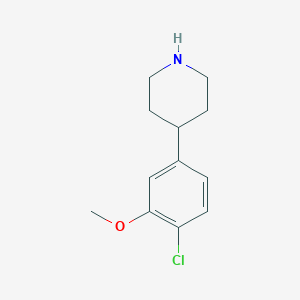
4-(4-Chloro-3-methoxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Chloro-3-methoxyphenyl)piperidine” is a chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula is C12H16ClNO .
Synthesis Analysis
A series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study synthesized a series of analogues based on 5- (1- (4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2 H -1,2,4-triazole-3 (4 H )-thione core .
Molecular Structure Analysis
The molecular weight of “this compound” is 225.72 . The molecular formula is C12H16ClNO . The structure of a similar compound, 3-chloro-2,6-bis (4-chlorophenyl)-3-methylpiperidin-4-one (CCMP), was characterized by FT-IR, 1 H-NMR, 13 C-NMR, 1 H- 1 H NOESY spectroscopy and single-crystal X-ray diffraction .
Physical And Chemical Properties Analysis
“this compound” is a solid . The SMILES string is COC1=CC=C (C=C1)C2CCNCC2. [H]Cl .
Aplicaciones Científicas De Investigación
Analytical Characterization and Biological Matrices Analysis
- A study characterized psychoactive arylcyclohexylamines, including substances related to 4-(4-Chloro-3-methoxyphenyl)piperidine, through various analytical techniques. The research developed methods for the determination of these compounds in biological matrices like blood, urine, and vitreous humor using high-performance liquid chromatography and mass spectrometry (De Paoli et al., 2013).
Chemical Synthesis and Biological Investigation
- A study involved the synthesis and characterization of derivatives of this compound. These compounds demonstrated significant antibacterial activity and moderate antioxidant activities, showcasing their potential in pharmaceutical applications (Mohanraj & Ponnuswamy, 2018).
Selective Killing of Bacterial Persisters
- Research identified a compound related to this compound that selectively kills bacterial persisters, a type of bacteria that can tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This highlights its potential use in addressing antibiotic resistance (Kim et al., 2011).
Kinetics and Mechanisms of Reactions
- A study examined the reactions of compounds similar to this compound with alicyclic amines, providing insights into their chemical properties and reaction mechanisms. This knowledge is crucial for the synthesis of various pharmaceutical compounds (Castro et al., 2001).
Structural and Electronic Properties in Anticonvulsants
- Investigations into the crystal structures of anticonvulsant compounds, including those structurally related to this compound, have provided valuable insights into their molecular properties, which are vital for the development of new therapeutic drugs (Georges et al., 1989).
Synthesis and Pharmacological Properties
- Research on the synthesis and evaluation of benzamide derivatives, structurally related to this compound, explored their pharmacological properties. These studies are significant for the development of drugs with specific receptor targets, such as serotonin 4 receptor agonists (Sonda et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-chloro-3-methoxyphenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGYJVGLNINAFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCNCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

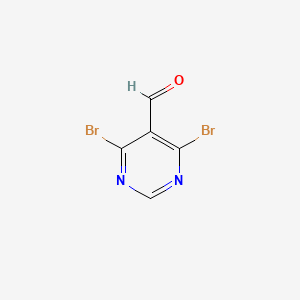
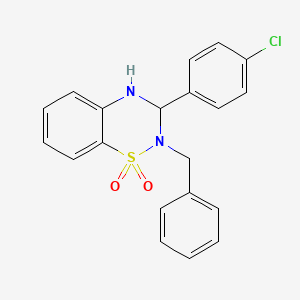

![2-(2-(Ethylthio)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2405926.png)
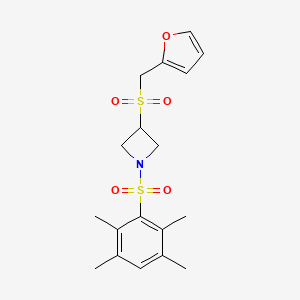
![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)
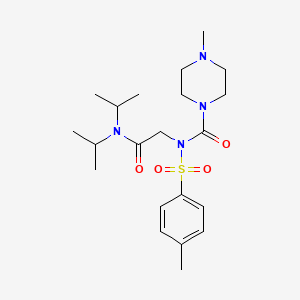
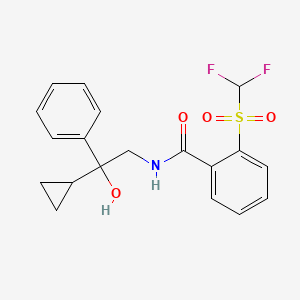

![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)
